An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Fluoro-N-(piperidin-1-yl)pyridin-3-amine in Cellular Models
An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Fluoro-N-(piperidin-1-yl)pyridin-3-amine in Cellular Models
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: From Structure to Function - A Hypothesis-Driven Approach
The compound 5-Fluoro-N-(piperidin-1-yl)pyridin-3-amine represents a novel chemical entity with the potential for significant biological activity. Its core structure, featuring a fluoropyridine ring linked to a piperidine moiety, is a common motif in a variety of pharmacologically active agents. These include kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and ligands for nicotinic acetylcholine receptors.[1][2][3][4][5][6][7][8][9][10] Given the absence of extensive prior art for this specific molecule, this guide adopts a hypothesis-driven, multi-pronged investigational framework to systematically elucidate its mechanism of action in cell models. Our approach is grounded in established principles of drug discovery and is designed to provide a robust and self-validating pathway to understanding the compound's cellular effects.
This document serves as a comprehensive roadmap, detailing the rationale behind experimental choices, providing step-by-step protocols for key assays, and offering a framework for data interpretation.
Part 1: Initial Target Class Hypothesis and Preliminary Cellular Profiling
The structural alerts within 5-Fluoro-N-(piperidin-1-yl)pyridin-3-amine guide our initial hypotheses. The aminopyridine scaffold is a known "hinge-binder" for many protein kinases, while the piperidine group can influence solubility, cell permeability, and interactions with various receptors.[3][4][7][8][9] Therefore, our initial investigation will focus on two broad, high-probability target classes: protein kinases and GPCRs.
Broad-Spectrum Kinase and GPCR Panel Screening
The most efficient first step is to perform a broad-spectrum screen against a panel of recombinant human kinases and a panel of common GPCRs. This provides an unbiased, high-level view of the compound's potential targets.
Experimental Protocol: Broad-Spectrum Kinase Inhibition Assay (e.g., Caliper-based Mobility Shift Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of 5-Fluoro-N-(piperidin-1-yl)pyridin-3-amine in 100% DMSO. Create a dilution series to achieve final assay concentrations typically ranging from 10 µM to 1 nM.
-
Assay Plate Preparation: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: Add the diluted compound to the assay wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Quenching: Stop the reaction by adding a stop solution.
-
Data Acquisition: Analyze the plate on a Caliper LabChip EZ Reader (or similar microfluidic device) to separate the phosphorylated and unphosphorylated peptide substrates based on their charge differences.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for any kinases that show significant inhibition.
Rationale: This method offers high-throughput screening and provides quantitative data on the compound's potency against a wide array of kinases.
Initial Cellular Phenotypic Screening
Parallel to target-based screening, it is crucial to understand the compound's effect on whole cells. A simple cell viability assay across a panel of cancer cell lines from different tissue origins can provide initial clues about potential anti-proliferative activity and inform the selection of relevant cell models for deeper mechanistic studies.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-Fluoro-N-(piperidin-1-yl)pyridin-3-amine (e.g., from 100 µM to 1 nM) for 72 hours.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Analysis: Measure luminescence using a plate reader and calculate the GI50 (concentration for 50% growth inhibition).
Part 2: Target Identification and Validation
Assuming the initial screens identify a "hit" (e.g., inhibition of a specific kinase or a family of kinases), the next critical phase is to validate this target in a cellular context.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that the compound binds to its putative target inside intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., one that expresses the target kinase and shows sensitivity in the viability assay) to near confluency. Treat the cells with the compound or vehicle (DMSO) for 1-2 hours.
-
Harvesting and Heating: Harvest the cells, resuspend them in PBS, and divide the cell suspension into aliquots. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated denatured proteins by centrifugation.
-
Protein Analysis: Analyze the soluble protein fractions by Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities. A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples.
Rationale: CETSA provides direct evidence of target engagement in a physiological setting, which is a critical validation step.
Visualization of Experimental Workflow: Target Validation
Caption: A streamlined workflow for target validation and downstream analysis.
Part 3: Delineating the Downstream Signaling Pathway
Once the direct target is validated, the subsequent step is to map the downstream signaling cascade affected by the compound's activity.
Analysis of Downstream Substrate Phosphorylation
If the target is a kinase, its inhibition will lead to a decrease in the phosphorylation of its downstream substrates.
Experimental Protocol: Western Blotting for Phospho-proteins
-
Cell Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., phospho-Akt, phospho-ERK).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein).
Rationale: This provides direct evidence of the compound's ability to modulate the target's activity in a cellular context and confirms the on-target effect.
Visualization of a Hypothetical Signaling Pathway
Caption: A simplified model of a kinase inhibition pathway.
Part 4: Quantitative Data Summary and Interpretation
To facilitate clear interpretation and comparison, all quantitative data should be summarized in a tabular format.
| Assay | Parameter | Result | Interpretation |
| Kinase Panel | IC50 vs. Target Kinase X | 50 nM | Potent inhibitor of Target Kinase X |
| Cell Viability (MCF-7) | GI50 | 200 nM | Anti-proliferative effect in a relevant cell line |
| CETSA | ΔTm | +5°C | Confirms cellular target engagement |
| Western Blot | p-Substrate Y | 75% decrease at 200 nM | On-target modulation of downstream signaling |
Part 5: Concluding Remarks and Future Directions
This guide has outlined a systematic and rigorous approach to deconvoluting the mechanism of action for 5-Fluoro-N-(piperidin-1-yl)pyridin-3-amine. The proposed workflow, from broad-based screening to specific target validation and pathway analysis, ensures a high degree of scientific integrity.
Future studies could involve:
-
Off-target profiling: To assess the compound's selectivity.
-
Resistant mutant generation: To further validate the primary target.
-
In vivo efficacy studies: To translate the in vitro findings to a preclinical animal model.
By following this comprehensive investigational plan, researchers can build a robust data package that clearly defines the mechanism of action of this novel compound, paving the way for its further development as a potential therapeutic agent.
References
- Zanaletti, R., et al. (2012). N-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide (SEN78702, WYE-308775): a medicinal chemistry effort toward an α7 nicotinic acetylcholine receptor agonist preclinical candidate. Journal of Medicinal Chemistry, 55(22), 10277-81.
- Ishibashi, T., et al. (2002). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Life Sciences, 71(12), 1371-84.
- Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor. ACS Medicinal Chemistry Letters, 6(11), 1137-42.
- Hu, Y., et al. (2021). Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry, 64(16), 12163-12180.
- Castro, J. L., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087-104.
- Castro, J. L., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-104.
- Liu, K., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24), 9694-706.
- Bar-Eli, M. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2236-48.
- Schenone, S., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 58(24), 9672-85.
- Tsuruoka, A., et al. (1998). 5-fluoronicotine, noranhydroecgonine, and pyridyl-methylpyrrolidine release acetylcholine and biogenic amines in rat cortex in vivo. Brain Research, 803(1-2), 125-32.
Sources
- 1. N-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide (SEN78702, WYE-308775): a medicinal chemistry effort toward an α7 nicotinic acetylcholine receptor agonist preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5-fluoronicotine, noranhydroecgonine, and pyridyl-methylpyrrolidine release acetylcholine and biogenic amines in rat cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
